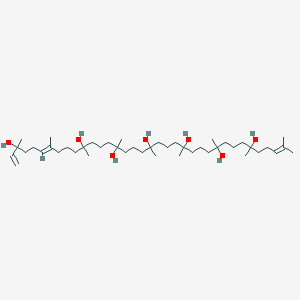
Lithosperman B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithosperman B is a natural product found in Lithospermum erythrorhizon with data available.
Wissenschaftliche Forschungsanwendungen
Myocardial Protection
Lithosperman B, isolated from Salvia miltiorrhiza, demonstrates a protective effect on the heart. Studies have shown that it reduces myocardial damage in rabbit ischemia-reperfusion models and acts as an effective antioxidant-based myocardial protector (Fung et al., 1993) (Fung et al., 1993).
Pharmacokinetics and Metabolism
Research involving rats has explored the metabolism and pharmacokinetics of this compound. The primary metabolic pathway for this compound involves methylation, and its methylated metabolites are excreted via bile and feces (Cui et al., 2008).
Anti-Apoptotic Effects
This compound exhibits protective roles in cellular models, such as preventing cytokine-induced apoptosis in pancreatic β-cells. It activates anti-apoptotic pathways and alleviates apoptotic pathways, indicating potential therapeutic applications for conditions like diabetes (Lee et al., 2011).
Hepatoprotective Activity
This compound has shown potent hepatoprotective activity in both in vitro and in vivo models. This includes protection against liver injuries induced by substances like carbon tetrachloride or D-galactosamine/lipopolysaccharide (Hase et al., 1997).
Renoprotective Effects
In studies involving diabetic animal models, this compound demonstrated renoprotective effects, such as reducing blood pressure and oxidative stress, and inhibiting the progression of kidney diseases (Kang et al., 2008) (Park et al., 2017).
Inflammation and Colitis
Magnesium this compound has shown therapeutic effects against acute and chronic colitis by inhibiting activation of certain inflammatory pathways (Jiang et al., 2016).
Hypoglycemic Activity
This compound has been identified to exert hypoglycemic effects in animal models, indicating potential applications in managing diabetes (Konno et al., 1985).
Antioxidant Properties
Studies indicate that this compound has antioxidant effects, which could be beneficial in conditions like diabetic retinopathy and other oxidative stress-related disorders (Jin et al., 2014).
Eigenschaften
Molekularformel |
C36H30O16 |
|---|---|
Molekulargewicht |
718.6 g/mol |
IUPAC-Name |
2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,5-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-20-13-19(14-21(38)15-20)32-31(36(49)51-28(35(47)48)12-17-2-6-23(40)26(43)10-17)30-18(3-7-24(41)33(30)52-32)4-8-29(44)50-27(34(45)46)11-16-1-5-22(39)25(42)9-16/h1-10,13-15,27-28,31-32,37-43H,11-12H2,(H,45,46)(H,47,48)/b8-4+ |
InChI-Schlüssel |
MLLNSAKYYJBTKG-XBXARRHUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Synonyme |
lithosperman lithosperman A lithosperman B lithosperman C lithospermans |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



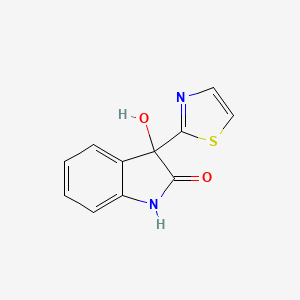
![3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-hydroxy-9-xanthenone](/img/structure/B1234105.png)
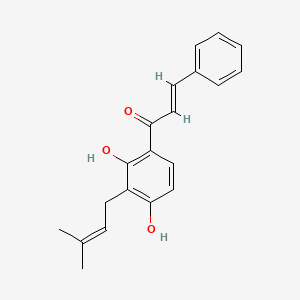
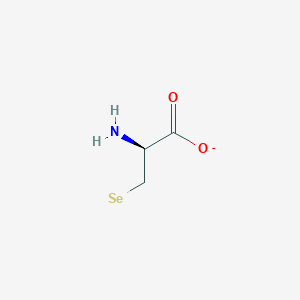
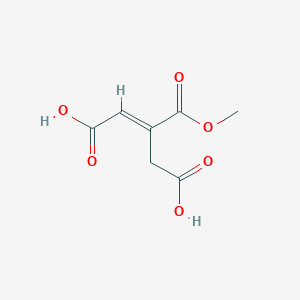
![(4S)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid](/img/structure/B1234109.png)

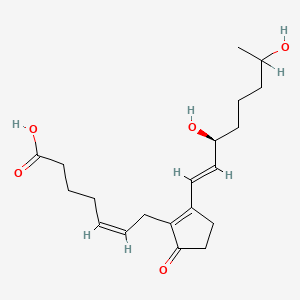
![5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide](/img/structure/B1234116.png)
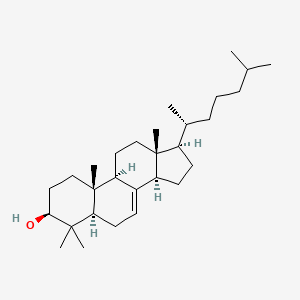
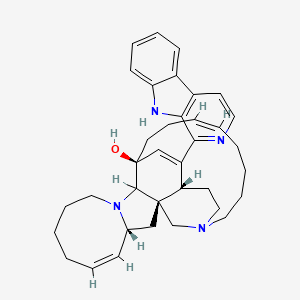
![methyl (2E)-2-[1,11,16,21-tetrahydroxy-10,20,24,29-tetramethyl-5-(2-methylprop-1-enyl)-9,25-dioxo-4,8,27,28-tetraoxapentacyclo[17.7.1.13,7.111,15.021,26]nonacosan-13-ylidene]acetate](/img/structure/B1234122.png)
